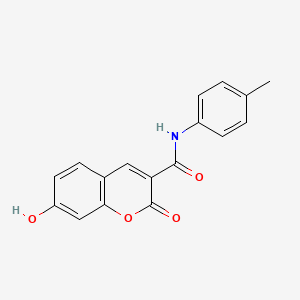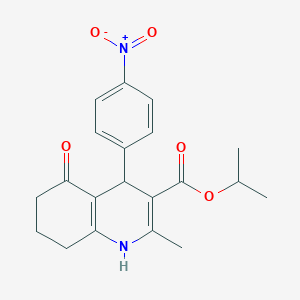![molecular formula C16H16N2O3 B11702061 N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide CAS No. 303085-84-9](/img/structure/B11702061.png)
N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazide group, a phenyl ring with a hydroxyl group, and a methylphenoxy group. Its molecular formula is C16H16N2O3, and it has a molecular weight of 284.31 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-(2-methylphenoxy)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the hydroxyl group on the phenyl ring, which can participate in hydrogen bonding and other interactions. This feature enhances its potential as a ligand in biochemical assays and as a building block for the synthesis of more complex molecules .
Propiedades
Número CAS |
303085-84-9 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16N2O3/c1-12-4-2-3-5-15(12)21-11-16(20)18-17-10-13-6-8-14(19)9-7-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |
Clave InChI |
UVUWKXOFHYWIQX-LICLKQGHSA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)O |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2Z)-5-phenyl-2-[(2E)-2-{[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene}butylidene]-1,3-benzoxazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11701980.png)
![4-methyl-N-[2-oxo-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11701986.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11701990.png)
![(5E)-1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11701994.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylamino]ethyl]propanamide](/img/structure/B11702006.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11702014.png)
![N-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11702024.png)



![N-[4-({(E)-[4-((E)-{[4-(acetylamino)phenyl]imino}methyl)phenyl]methylidene}amino)phenyl]acetamide](/img/structure/B11702050.png)

![cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate](/img/structure/B11702060.png)
